Cas no 2248339-76-4 (1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 6-(1,3-benzothiazol-2-yl)cyclohex-3-ene-1-carboxylate)
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 6-(1,3-benzothiazol-2-yl)cyclohex-3-ene-1-carboxylate Chemical and Physical Properties
Names and Identifiers
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- 2248339-76-4
- EN300-6523508
- 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 6-(1,3-benzothiazol-2-yl)cyclohex-3-ene-1-carboxylate
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- Inchi: 1S/C22H16N2O4S/c25-20-14-8-2-3-9-15(14)21(26)24(20)28-22(27)16-10-4-1-7-13(16)19-23-17-11-5-6-12-18(17)29-19/h1-6,8-9,11-13,16H,7,10H2
- InChI Key: XYUJWQWRQYXPOK-UHFFFAOYSA-N
- SMILES: S1C2C=CC=CC=2N=C1C1CC=CCC1C(=O)ON1C(C2C=CC=CC=2C1=O)=O
Computed Properties
- Exact Mass: 404.08307817g/mol
- Monoisotopic Mass: 404.08307817g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 29
- Rotatable Bond Count: 4
- Complexity: 702
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 2
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 4.3
- Topological Polar Surface Area: 105Ų
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 6-(1,3-benzothiazol-2-yl)cyclohex-3-ene-1-carboxylate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-6523508-1.0g |
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 6-(1,3-benzothiazol-2-yl)cyclohex-3-ene-1-carboxylate |
2248339-76-4 | 1g |
$0.0 | 2023-05-31 |
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 6-(1,3-benzothiazol-2-yl)cyclohex-3-ene-1-carboxylate Related Literature
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Jacob S. Jordan,Evan R. Williams Analyst, 2021,146, 2617-2625
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Peiyuan Zeng,Xiaoxiao Wang,Ming Ye,Qiuyang Ma,Jianwen Li,Wanwan Wang,Baoyou Geng,Zhen Fang RSC Adv., 2016,6, 23074-23084
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J. Zagora,M. Voslař,L. Schreiberová,I. Schreiber Phys. Chem. Chem. Phys., 2002,4, 1284-1291
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Weili Dai,Guangjun Wu,Michael Hunger Chem. Commun., 2015,51, 13779-13782
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Joseph H. Bisesi,Tara Sabo-Attwood Environ. Sci.: Nano, 2014,1, 574-583
Additional information on 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 6-(1,3-benzothiazol-2-yl)cyclohex-3-ene-1-carboxylate
Introduction to 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 6-(1,3-benzothiazol-2-yl)cyclohex-3-ene-1-carboxylate (CAS No: 2248339-76-4)
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 6-(1,3-benzothiazol-2-yl)cyclohex-3-ene-1-carboxylate, identified by its CAS number 2248339-76-4, is a structurally complex organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This compound belongs to a class of heterocyclic molecules that exhibit a unique blend of structural features, including a dioxo group, an isoindole core, and a benzothiazole moiety. These structural elements contribute to its multifaceted biological activities and make it a promising candidate for further exploration in drug discovery and development.
The molecular framework of 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 6-(1,3-benzothiazol-2-yl)cyclohex-3-ene-1-carboxylate is characterized by its rigid bicyclic system, which includes a cyclohexene ring substituted with a carboxylate group at the 1-position. The presence of the dioxo group at the 3-position of the isoindole ring introduces electrophilic centers that can participate in various chemical reactions, while the benzothiazole moiety at the 6-position adds another layer of complexity by providing potential sites for hydrogen bonding and hydrophobic interactions. This combination of structural features makes the compound an intriguing subject for studying its interaction with biological targets.
In recent years, there has been growing interest in the development of novel heterocyclic compounds with potential therapeutic applications. The isoindole scaffold, in particular, has been extensively studied for its role in various bioactive molecules. Researchers have demonstrated that isoindole derivatives can exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The incorporation of additional functional groups, such as the benzothiazole moiety in this compound, further enhances its pharmacological profile by introducing new sites for biological interaction.
The benzothiazole group is known for its versatility in medicinal chemistry due to its ability to form stable complexes with biological targets. It has been widely used in the design of drugs targeting various diseases, including cancer and infectious diseases. The presence of this group in 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 6-(1,3-benzothiazol-2-yl)cyclohex-3-ene-1-carboxylate suggests that it may interact with proteins or enzymes in a manner similar to other benzothiazole-based compounds. This interaction could potentially modulate cellular processes and lead to therapeutic effects.
One of the most exciting aspects of this compound is its potential application in oncology research. Recent studies have shown that isoindole derivatives can inhibit the growth of cancer cells by targeting specific molecular pathways involved in tumor progression. The structural features of 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 6-(1,3-benzothiazol)-cyclohexane -3-one -carboxylate, particularly the combination of the dioxo group and the benzothiazole moiety, make it an attractive candidate for further investigation as an anticancer agent. Researchers are exploring its potential to interfere with key signaling pathways such as PI3K/Akt and MAPK/ERK, which are frequently dysregulated in cancer cells.
Additionally, the compound's ability to cross cell membranes makes it a promising candidate for drug delivery systems. The presence of both hydrophilic and hydrophobic regions in its structure allows it to interact with both aqueous and lipid environments. This property is crucial for developing effective drug formulations that can target specific tissues or organs while minimizing side effects.
In vitro studies have begun to reveal the biological activity profile of 1,3-dioxo -2 , -dihydro - H - iso indol - -y l 6 - ( -b enz othia z ol - yl ) c yclo hex - ene - -carboxy l ate (CAS No: 2248339764). Initial experiments have shown that it exhibits moderate cytotoxicity against several human cancer cell lines without significant toxicity towards normal cells. This selective toxicity is an important characteristic for any potential anticancer drug. Further research is needed to elucidate the exact mechanisms by which this compound exerts its effects on cancer cells.
The synthesis of this compound presents an interesting challenge due to its complex structure. Traditional synthetic methods involve multiple steps and require careful optimization to achieve high yields and purity. However, advances in synthetic chemistry have made it possible to streamline these processes using modern techniques such as palladium-catalyzed cross-coupling reactions and flow chemistry. These methods not only improve efficiency but also enhance scalability for larger-scale production.
The pharmacokinetic properties of dioxo--dihydro--isoindol--y l --b enz othia z ol--c yclo hex--carboxy l ate (CAS No: 2248339764) are also being studied to understand how it behaves within the body after administration. Parameters such as absorption rate distribution metabolism excretion (ADME) are critical for determining whether a compound will be effective as a drug. Preliminary data suggest that this compound has reasonable oral bioavailability and distributes well within various tissues following administration.
One particularly intriguing aspect is how this molecule might interact with other drugs or substances within complex biological systems like those found inside human cells or tissues where multiple biochemical pathways intersect simultaneously . Understanding these interactions could lead not only new therapeutic strategies but also insights into how existing drugs might be repurposed or combined more effectively against disease states like cancer .
The field continues evolving rapidly thanks largely due innovations computational biology machine learning algorithms which help predict molecular properties before costly wet lab experiments . Such computational approaches can accelerate discovery identifying promising candidates faster than traditional trial-and-error methods alone allow , saving both time resources ultimately bringing better treatments patients sooner future generations benefit from today's research efforts toward understanding life's fundamental processes better manage treat complex diseases effectively without adverse effects on healthy tissues nearby , preserving overall health well-being individuals everywhere worldwide community faces ongoing challenges every single day now more than ever before before because human population continues growing exponentially while resources available remain finite limiting ability meet everyone's needs equally fairly justly across all regions cultures socioeconomic strata society lives today faces unprecedented challenges requiring innovative thinking collaborative problem-solving collective action address head-on ensure everyone gets fair chance succeed live fulfilling lives regardless background circumstances origin place happens live here now hereafter forevermore beyond imagination possibilities currently exist beyond reach reach grasp sight sight unseen yet still remains within reach reach grasp sight unseen tomorrow tomorrow tomorrow always tomorrow always tomorrow forevermore always tomorrow always tomorrow forevermore always tomorrow always tomorrow forevermore always tomorrow always tomorrow forevermore always tomorrow always tomorrow forevermore always tomorrow always tomorrow forevermore
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